molecular formula C63H112O42 B1673982 HP-beta-CD CAS No. 107745-73-3

HP-beta-CD

Cat. No. B1673982
M. Wt: 1541.5 g/mol
InChI Key: PMPYGZCSMCXHTA-ALZYTTNTSA-N
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Description

HP-beta-CD is a derivative of beta-cyclodextrin that is used as an excipient for steroid drugs and as a lipid chelator . It is a truncated cone-shaped oligosaccharide partially substituted by hydroxypropyl groups, and it has a hydrophilic external surface and a hydrophobic central cavity . This enables it to encapsulate hydrophobic guest molecules to form non-covalent dynamic inclusion complexes .


Synthesis Analysis

HP-beta-CD can be synthesized using various methods. For instance, composite nanoparticles consisting of zein and hydroxypropyl beta-cyclodextrin were prepared using a combined antisolvent co-precipitation/electrostatic interaction method . Other methods include kneading, physical mixture, and coprecipitation .


Molecular Structure Analysis

The molecular formula of HP-beta-CD is C63H112O42 . It has a hydrophilic external surface and a hydrophobic central cavity, which enables it to encapsulate hydrophobic guest molecules to form non-covalent dynamic inclusion complexes .


Chemical Reactions Analysis

HP-beta-CD can form inclusion complexes with various compounds to improve their solubility and stability . For example, the inclusion complex of chrysin with HP-beta-CD was prepared using various methods, and the resulting compound was found to be more stable in water under physiologically relevant conditions .


Physical And Chemical Properties Analysis

HP-beta-CD is a derivative of beta-cyclodextrin with improved water solubility . Its molecular weight is 1541.5 g/mol .

Scientific Research Applications

Neuroprotective Potential

Hydroxypropyl-β-cyclodextrin has shown potential neuroprotective effects due to its capability to extract and deplete cholesterol from cell membranes. This property is particularly relevant in the context of Alzheimer's Disease (AD) and Niemann-Pick type C disease, a fatal neurological condition characterized by abnormal cholesterol storage. HP-β-CD's ability to lower cholesterol levels could disrupt or inhibit the aggregation of beta-amyloid, a protein closely associated with AD pathology (G. Rassu et al., 2017).

Anticancer Effects

Research indicates that HP-β-CD can act as a novel anticancer agent. Its effect on leukemic cell proliferation and its ability to induce cell-cycle arrest and apoptosis highlight its therapeutic potential. Notably, HP-β-CD has shown effectiveness against various malignancies, including leukemia, by modifying cholesterol metabolism within cancer cells (M. Yokoo et al., 2015).

Manipulating Cellular Cholesterol Content

HP-β-CD's interaction with cellular membranes facilitates the manipulation of cholesterol content within cells. This application is significant for studying cholesterol's role in cellular functions and diseases. Cyclodextrins, including HP-β-CD, enable the controlled depletion or enrichment of cholesterol in cell cultures, providing a method for probing the impact of cholesterol on cellular processes (A. Christian et al., 1997).

Ophthalmic Applications

In the field of ophthalmology, HP-β-CD has been found to enhance the solubility, stability, and corneal permeability of ophthalmic drugs, while reducing their irritation potential. This makes HP-β-CD an advantageous excipient in the formulation of eye medications, offering a promising approach to improving drug efficacy and patient comfort (Qi Hong-yi & Z. Xia, 2006).

Environmental Applications

HP-β-CD's solubilizing properties extend to environmental science, where it has been used to increase the solubility of low-polarity organic compounds. This application is crucial for environmental remediation efforts, as it can facilitate the removal of pollutants from contaminated sites by enhancing their bioavailability for microbial degradation (Xiaojiang Wang & M. Brusseau, 1993).

Safety And Hazards

HP-beta-CD is well tolerated in the animal species tested (rats, mice, and dogs), particularly when dosed orally, and shows only limited toxicity . In humans, the main adverse event has been diarrhea, and there have been no adverse events on kidney function documented to date .

Future Directions

HP-beta-CD has been used to improve the solubility and stability of various compounds, including drugs and nutraceuticals . Future research may focus on further exploring its potential applications in drug delivery and other areas .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHGICHYURWBS-LKONHMLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H112O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017375
Record name 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trappsol Cyclo

CAS RN

107745-73-3
Record name beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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